molecular formula C14H13FN2OS B2504374 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865175-35-5

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No. B2504374
CAS RN: 865175-35-5
M. Wt: 276.33
InChI Key: ZXERCEPXFWETCE-PEZBUJJGSA-N
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Description

“(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide” is a chemical compound that belongs to the class of thiazolo[5,4-d]thiazoles . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .


Molecular Structure Analysis

The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .

Scientific Research Applications

  • Antimicrobial Applications : A study conducted by Anuse et al. (2019) explored the antimicrobial resistance problem and synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides. These compounds, including derivatives of benzothiazole similar to the requested compound, showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains.

  • Chemosensor Development : Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds, structurally related to the requested compound, showed significant fluorescence changes upon interaction with cyanide, making them useful for chemical detection applications.

  • Cytotoxic and Anticancer Activity : Research by Kamal et al. (2014) involved the synthesis of 2-anilinonicotinyl-linked acrylamide conjugates, including compounds similar to the requested one. They demonstrated notable cytotoxicity against various human cancer cell lines and were effective in inhibiting tubulin polymerization, indicating potential as anticancer agents.

  • Radioligand Imaging : Moldovan et al. (2016) explored the use of fluorinated analogues of cannabinoid receptors for neuroimaging, including compounds structurally akin to the requested one. The study, detailed in Journal of Medicinal Chemistry, highlighted their potential in imaging cannabinoid subtype 2 receptors, useful in diagnosing various neurological conditions.

  • Organoselenium- and Proton-Mediated Cyclization Reactions : Engman (1991) conducted a study on allylic amides and thioamides, which are structurally similar to the requested compound. The research focused on creating 2-oxazolines and 2-thiazolines, indicating potential applications in synthetic organic chemistry.

  • Synthesis and Antifungal Activity : Xu et al. (2007) synthesized 6-fluoro-4-quinazolinol, structurally related to the requested compound, and assessed its antifungal activities. The study found significant inhibitory effects against various fungal strains, indicating its potential in developing antifungal treatments.

Future Directions

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope . This suggests that further progress in thiazolo[5,4-d]thiazole-based materials science is expected .

properties

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-2-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9-3-4-9/h2,5-6,8-9H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERCEPXFWETCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

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